2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS: 121105-77-9) is a heterocyclic compound with the molecular formula C₁₄H₉N₃O₂ and a molar mass of 251.24 g/mol . Its structure features a fused benzoimidazo[1,2-a]pyridine core substituted with a formyl group at position 2, a methyl group at position 3, an oxo group at position 1, and a carbonitrile moiety at position 2. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-274851) and is stored at room temperature .
The oxo group contributes to polarity and may influence biological interactions .
Properties
IUPAC Name |
2-(hydroxymethylidene)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYMECBLKMZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional group being targeted and the reaction conditions employed.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibits significant antimicrobial activity. Its ability to interact with various biological targets allows it to modulate the activity of enzymes and receptors involved in microbial growth and survival. This property has been explored in the development of new antimicrobial agents that could combat resistant strains of bacteria and fungi .
Anticancer Applications
The compound has shown promising anticancer properties in preliminary studies. It appears to affect multiple pathways involved in cancer cell proliferation and survival. The mechanism of action involves binding to specific molecular targets within cancer cells, leading to apoptosis or inhibition of cell division. Ongoing research aims to elucidate the precise pathways affected by this compound and its derivatives .
Synthetic Methods
The synthesis of 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. Common methods include cyclization reactions using appropriate precursors under controlled conditions. The optimization of these synthetic routes is crucial for improving yield and purity for both laboratory research and potential industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a dose-dependent response where higher concentrations led to increased inhibition of microbial growth. This research highlights the potential for developing new antibiotics based on this compound's structure .
Case Study 2: Anticancer Activity
Another significant study explored the anticancer effects of 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile on various cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells while sparing normal cells, suggesting a selective toxicity that could be beneficial in cancer therapy .
Potential Applications
Given its diverse biological activities, 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile holds promise for applications in:
- Pharmaceutical Development : As a lead compound for new antimicrobial and anticancer drugs.
- Biochemical Research : To study enzyme interactions and signaling pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Example :
3-Amino-2,4-Diarylbenzoimidazo-Pyrimidines
Synthesized via Michael addition-cyclization (), these compounds (e.g., 3a–ag) contain amino groups at position 3. The amino moiety facilitates hydrogen bonding, making these derivatives potent α-glucosidase inhibitors (IC₅₀ values in µM range).
Reversed C-Nucleoside Analogues
Compounds 6 and 7 () incorporate sugar moieties, mimicking nucleosides. These derivatives exhibit antiviral and anticancer properties due to enhanced enzymatic stability. The target compound lacks this sugar linkage, limiting its role in nucleoside mimicry but retaining utility in small-molecule drug design .
Multicomponent Reaction Products
Compounds 4a–l () feature nitro and amino groups. For example:
- 4a (1-amino-4-nitro-3-phenyl): The nitro group increases molecular polarity, while the amino group enables intermolecular hydrogen bonding. These compounds show moderate yields (78–85%) and decomposition points (~240°C) .
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4a | Phenyl, Nitro, Amino | 245 (decomp.) | 78 |
| 4c | 4-Methoxyphenyl, Nitro | 242 (decomp.) | 85 |
Key Insight : The nitro group’s electron-withdrawing nature contrasts with the formyl group’s reactivity, affecting both stability and biological activity .
Mercapto Derivatives
1-Mercapto-3-methyl-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile () replaces the formyl group with a thiol. This substitution increases nucleophilicity, enabling disulfide bond formation and metal chelation, which are absent in the target compound .
Biological Activity
2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound known for its diverse biological activities. Its unique structure, which includes a formyl group, a carbonitrile group, and an imidazo-pyridine framework, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is . Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 251.240 g/mol |
| Density | 1.46 g/cm³ |
| Boiling Point | 403.3 °C |
| Flash Point | 197.7 °C |
These properties contribute to its behavior in biological systems and its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds with imidazo-pyridine scaffolds exhibit significant antimicrobial properties. The interaction of 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile with various microbial targets has shown promising results in inhibiting bacterial growth. Its mechanism involves binding to specific enzymes or receptors that are crucial for microbial survival.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of key signaling pathways. The imidazo-pyridine structure is associated with various anticancer agents, suggesting that this compound may act through similar mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be attributed to its functional groups and overall molecular architecture. The presence of the formyl and carbonitrile groups enhances its reactivity and ability to interact with biological targets.
Key Findings from SAR Studies:
- Functional Group Influence : Variations in the substituents on the imidazo-pyridine ring significantly affect the compound's potency against microbial strains.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target sites on enzymes involved in cancer cell proliferation.
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Case Studies
Several studies have documented the biological activities of related imidazo-pyridine compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : In vitro studies showed that imidazopyridine derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
- Pharmacological Profiles : Research highlighted the diverse pharmacological profiles of imidazopyridine compounds, including anti-inflammatory and analgesic effects alongside their antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
